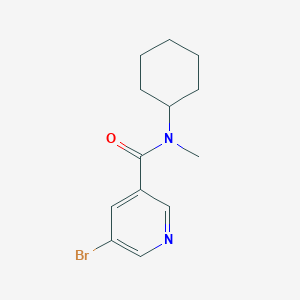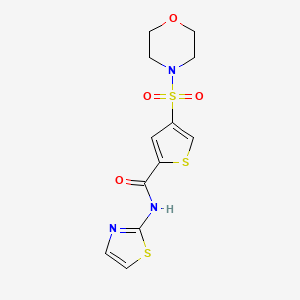
4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their significant bioactive properties. It incorporates morpholine and thiazole moieties, which are common in various pharmacologically active compounds.
Synthesis Analysis
- The synthesis of related morpholine derivatives typically involves reactions like the Michael-type addition or the formation of 1,3,4-thiadiazole derivatives, as seen in the synthesis of compounds with similar structures (Sahin et al., 2012).
- Electrochemical methods can also be used in the synthesis of related compounds, as demonstrated in the synthesis of disulfides of morpholinobenzene thiols (Esmaili & Nematollahi, 2013).
Molecular Structure Analysis
- The molecular structure often includes features such as a chair conformation in the morpholine ring and specific dihedral angles between different moieties, contributing to the compound's properties (Franklin et al., 2011).
Chemical Reactions and Properties
- Compounds with similar structures demonstrate a range of chemical reactions, including nucleophilic substitutions and formation of disulfide bonds (Esmaili & Nematollahi, 2013).
- They are also known for their ability to form various derivatives through reactions with other chemical agents, such as aryl sulfonyl chlorides or ethendiamine (Horishny et al., 2020).
Physical Properties Analysis
- The physical properties of similar compounds can be influenced by their molecular structure, including the orientation of different moieties and the conformation of morpholine rings (Franklin et al., 2011).
Chemical Properties Analysis
- These compounds often exhibit significant biological activity, such as antimicrobial or antitumor properties, influenced by their chemical structure (Horishny et al., 2020).
- Their reactivity can include interactions with various biological targets, influenced by the presence of morpholine and thiazole groups (Sahin et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 4-(4-Morpholinylsulfonyl)-N-1,3-Thiazol-2-yl-2-Thiophenecarboxamide have been studied for their antimicrobial properties. For example, the related compound 4-(Phenylsulfonyl) morpholine has demonstrated potential in the treatment of diseases caused by microorganisms due to its morpholine group known for antimicrobial properties. This compound has shown modulating activity against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).
Synthesis and Biological Activity
The synthesis of new derivatives containing a morpholine moiety, similar to the compound , has been an area of active research. These derivatives have displayed antimicrobial activity, indicating the potential for developing new therapeutic agents. For instance, new 1,2,4-triazole derivatives containing morpholine have been synthesized and evaluated for their antimicrobial effectiveness (Sahin et al., 2012).
Carbonic Anhydrase Inhibition
Compounds with structures similar to 4-(4-Morpholinylsulfonyl)-N-1,3-Thiazol-2-yl-2-Thiophenecarboxamide have been assessed as inhibitors of carbonic anhydrase isoenzymes. These studies are crucial in understanding the potential medical applications of such compounds (Supuran et al., 2013).
Neuroprotective Agents
Research has also been conducted on the development of compounds with neuroprotective properties. For example, various 2-aminothiazoles and 2-thiazolecarboxamides, which share structural similarities with the compound , have been prepared and tested for anti-anoxic activity, indicating their potential use in treating cerebral conditions (Ohkubo et al., 1995).
Application in Polymer Science
Compounds with morpholine and thiazole groups have been utilized in the field of polymer science. For instance, the synthesis of biodegradable polyesteramides with pendant functional groups has been an area of interest, highlighting the versatility of these compounds in material science (Veld et al., 1992).
Anticancer Research
The potential of related compounds in anticancer research has been explored. N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have shown promise as new anticancer agents, indicating the potential therapeutic applications of compounds within this chemical class (Horishny et al., 2020).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S3/c16-11(14-12-13-1-6-20-12)10-7-9(8-21-10)22(17,18)15-2-4-19-5-3-15/h1,6-8H,2-5H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAZEMXENFSAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

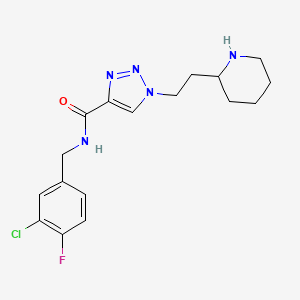
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)
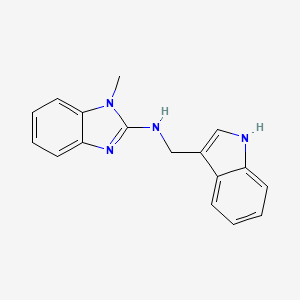
methanone](/img/structure/B5536064.png)
![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

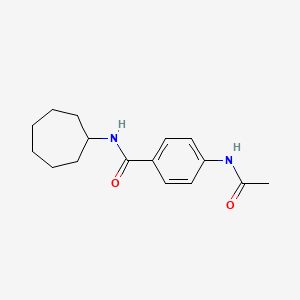
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)
